![molecular formula C16H13F3O2 B1407449 4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde CAS No. 1350760-00-7](/img/structure/B1407449.png)

4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde

Overview

Description

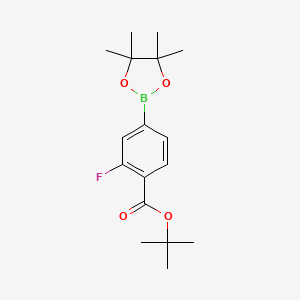

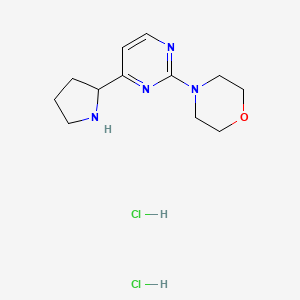

The compound “4-Ethoxy-2’,3’,4’-trifluoro-5-methyl-[1,1’-biphenyl]-2-carbaldehyde” is a complex organic molecule. It contains a biphenyl group (two connected phenyl rings), a trifluoro group (three fluorine atoms attached to a carbon), a methyl group (a carbon atom with three hydrogen atoms), and an aldehyde group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom). The ethoxy group (an ethyl group attached to an oxygen atom) is attached to the fourth position of the biphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a biphenyl core. The trifluoro group would likely introduce a significant amount of electron-withdrawing character, which could affect the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aldehyde group, which is typically quite reactive. The trifluoro group could also participate in various reactions, particularly ones involving nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoro group could increase its density and boiling point compared to similar compounds without this group .Scientific Research Applications

Antimicrobial Agent Synthesis

A study focused on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents using a Vilsmeier–Haack reaction approach. These compounds displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. Such derivatives are crucial for developing new treatments against resistant microbial strains (Bhat et al., 2016).

Chemical Synthesis and Characterization

Another study detailed the synthesis and characterization of 3-Hydroxymethylenechroman-4-one, exploring reactions and potential applications in organic synthesis and pharmaceutical development (Dean & Murray, 1975).

Molecular Docking and Drug Design

Research into the condensation of methylhydrazine with specific ketones revealed insights into molecular structures beneficial for drug design, emphasizing the importance of such chemical reactions in synthesizing new medicinal compounds (Pavlik et al., 2002).

Enantioselective Catalysis

The development of enantioselective catalysts for the Henry reaction, fine-tuning catalytic components for the conversion of aromatic aldehydes to their respective derivatives, shows the compound's role in advancing asymmetric synthesis techniques (Constable et al., 2009).

Heteroarenes Synthesis

A versatile precursor for trifluoromethyl-substituted heteroarenes was developed, demonstrating a novel approach to synthesizing thiophenes, furans, pyrrols, and piperazines, crucial for pharmaceutical and materials science (Sommer et al., 2017).

Mechanism of Action

Future Directions

The potential applications and future directions for this compound would likely depend on its reactivity and the specific properties conferred by its functional groups. It could potentially be used as a building block in the synthesis of more complex molecules, or as a reagent in specific chemical reactions .

Properties

IUPAC Name |

5-ethoxy-4-methyl-2-(2,3,4-trifluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O2/c1-3-21-14-7-10(8-20)12(6-9(14)2)11-4-5-13(17)16(19)15(11)18/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABXWLLHHLOOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)C2=C(C(=C(C=C2)F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1407367.png)

![11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride](/img/structure/B1407371.png)

![5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid](/img/structure/B1407372.png)

![3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407381.png)

![2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1407382.png)

![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)